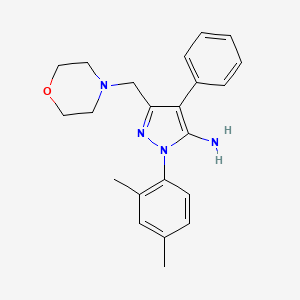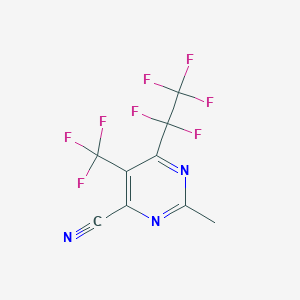
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile
Descripción general
Descripción
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. However, it may cause some mild side effects such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile in lab experiments is its high potency and selectivity against cancer cells, bacteria, and fungi. This makes it an attractive candidate for the development of new drugs and antibiotics. However, its complex synthesis method and limited availability may pose some challenges for researchers.
Direcciones Futuras
There are several future directions for the research and development of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile. These include:
1. Investigation of its potential applications in other fields such as materials science and agriculture.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Identification of its precise mechanism of action and molecular targets.
4. Optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent antitumor and antimicrobial activity make it an attractive candidate for the development of new drugs and antibiotics. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinecarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propiedades
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F8N3/c1-3-19-4(2-18)5(8(12,13)14)6(20-3)7(10,11)9(15,16)17/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGUZNZAVMJLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F8N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5007779.png)

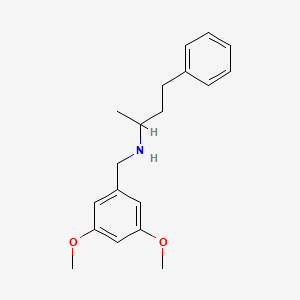
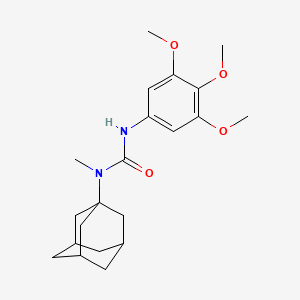

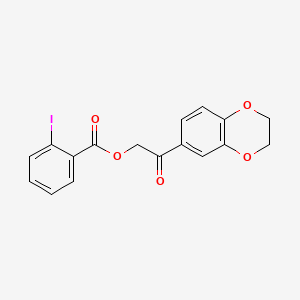
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007846.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)
![1,3-dimethyl-5-({1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007856.png)
